N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of an imidazo[1,2-a]pyrimidine moiety linked to a phenyl ring, which is further connected to a thiophene-2-carboxamide group. The presence of these heterocyclic structures contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide typically involves multi-step reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a phenylthiophene-2-carboxamide precursor. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs of the original compound .
Scientific Research Applications
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)methanesulfonamide: This compound shares the imidazo[1,2-a]pyrimidine moiety but differs in the functional group attached to the phenyl ring.
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene-2-carboxamide group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain targets and improve its stability under various conditions .
Properties
Molecular Formula |
C17H12N4OS |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N4OS/c22-16(15-3-1-10-23-15)19-13-6-4-12(5-7-13)14-11-21-9-2-8-18-17(21)20-14/h1-11H,(H,19,22) |
InChI Key |
HFNZJZRIXSDYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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